molecular formula C17H24FN3O7 B1460114 [(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate CAS No. 1262133-70-9

[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate

Cat. No. B1460114
M. Wt: 401.4 g/mol
InChI Key: KASBZFVVZRYXLQ-QGMIFYJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate is a useful research compound. Its molecular formula is C17H24FN3O7 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Nucleosides as Potent Influenza Viral Inhibitors

A study identified a compound with a similar structure as a potent inhibitor against influenza virus strains A and B. Researchers synthesized a series of C-3' modified ribose nucleosides, showcasing their potential in addressing significant health problems related to influenza virus infections. This development represents a promising direction in antiviral therapy, highlighting the compound's relevance in medicinal chemistry and pharmaceutical research (Vedula et al., 2010).

Synthesis and Evaluation of Pyrimidine Derivatives

Another research focused on the efficient synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate. The methodology developed offers a high-yielding route for large-scale synthesis of these compounds, demonstrating potential applications in creating heterocyclic analogues useful in various scientific studies (Morgentin et al., 2009).

Natural Products with Bioactivities

Research on Portulaca oleracea L. led to the isolation of two new natural products with structural similarities, showcasing anti-inflammatory and anticholinesterase bioactivities. These findings underscore the compound's significance in natural product chemistry and pharmacological research, opening avenues for novel therapeutic agents (Song et al., 2023).

Fluorescence Binding with Bovine Serum Albumin

A study synthesizing novel p-hydroxycinnamic acid amides, including derivatives of pyrimidin-2-yl, investigated interactions with bovine serum albumin (BSA). This research highlights the compound's applicability in studying protein-ligand interactions, providing insights into the binding mechanisms and potential implications in drug delivery systems (Meng et al., 2012).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O7/c1-4-5-6-7-26-17(25)20-14-11(18)8-21(16(24)19-14)15-12(23)13(9(2)27-15)28-10(3)22/h8-9,12-13,15,23H,4-7H2,1-3H3,(H,19,20,24,25)/t9-,12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASBZFVVZRYXLQ-QGMIFYJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate
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[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate
Reactant of Route 3
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[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate
Reactant of Route 4
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[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate
Reactant of Route 5
Reactant of Route 5
[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate

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